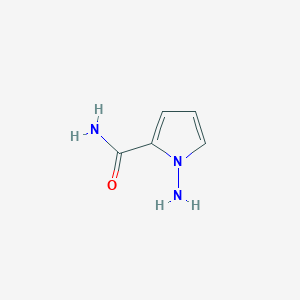

1-Amino-1H-pyrrole-2-carboxamide

Beschreibung

Structure

3D Structure

Eigenschaften

IUPAC Name |

1-aminopyrrole-2-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H7N3O/c6-5(9)4-2-1-3-8(4)7/h1-3H,7H2,(H2,6,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WXHLTDFUEACLBE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN(C(=C1)C(=O)N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H7N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10439504 | |

| Record name | 1-Amino-1H-pyrrole-2-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10439504 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

125.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

159326-69-9 | |

| Record name | 1-Amino-1H-pyrrole-2-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10439504 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to 1-Amino-1H-pyrrole-2-carboxamide: Chemical Properties, Structure, and Potential Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-Amino-1H-pyrrole-2-carboxamide is a heterocyclic organic compound of significant interest in medicinal chemistry and materials science. Its unique structural framework, featuring a pyrrole ring substituted with both an amino and a carboxamide group, serves as a versatile scaffold for the synthesis of diverse bioactive molecules. This technical guide provides a comprehensive overview of the chemical properties, structure, and available experimental data for this compound. It includes a summary of its physicochemical characteristics, spectral data, a plausible synthesis protocol, and insights into its potential biological activities based on related structures. This document is intended to be a valuable resource for researchers and professionals engaged in drug discovery and development.

Chemical Structure and Properties

This compound possesses a distinct molecular architecture that underpins its chemical reactivity and biological potential. The pyrrole ring, an aromatic five-membered heterocycle, is functionalized at the 1-position with an amino group and at the 2-position with a carboxamide moiety.

Table 1: General and Physicochemical Properties of this compound

| Property | Value | Source(s) |

| IUPAC Name | This compound | [1] |

| CAS Number | 159326-69-9 | [1] |

| Molecular Formula | C₅H₇N₃O | [1] |

| Molecular Weight | 125.13 g/mol | [1] |

| Appearance | Solid (usually white or off-white) | [2] |

| Melting Point | 199-201 °C | |

| Boiling Point | Decomposes before boiling | |

| Solubility | Slightly soluble in water; Soluble in some polar organic solvents like DMSO | |

| pKa | No commonly reported simple pKa value as it has multiple potentially acidic/basic sites. |

Table 2: Computed Chemical Properties of this compound

| Property | Value | Source(s) |

| XLogP3 | 0.2 | [1] |

| Hydrogen Bond Donor Count | 2 | [3] |

| Hydrogen Bond Acceptor Count | 3 | [3] |

| Rotatable Bond Count | 1 | [3] |

| Topological Polar Surface Area (TPSA) | 74.04 Ų | [3] |

Spectral Data

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the protons on the pyrrole ring and the protons of the amino and carboxamide groups. The chemical shifts and coupling constants of the pyrrole ring protons are characteristic of a substituted aromatic system.

-

¹³C NMR: The carbon NMR spectrum would reveal signals for the five carbon atoms of the pyrrole ring and the carbonyl carbon of the carboxamide group. A reference to a ¹³C NMR spectrum is available on PubChem, which can be a valuable resource for researchers with access.[1]

Fourier-Transform Infrared (FT-IR) Spectroscopy

The FT-IR spectrum of this compound would exhibit characteristic absorption bands corresponding to its functional groups. Key expected vibrational modes include:

-

N-H stretching from the amino and carboxamide groups, typically in the range of 3200-3400 cm⁻¹.

-

C=O stretching of the amide carbonyl group, expected around 1640-1680 cm⁻¹.

-

C-N stretching and N-H bending vibrations.

-

C-H and C=C stretching and bending vibrations of the pyrrole ring.

Mass Spectrometry (MS)

Mass spectrometry would provide information about the molecular weight and fragmentation pattern of the molecule. The molecular ion peak [M]⁺ would be expected at m/z 125. Analysis of the fragmentation pattern can help to confirm the structure by identifying characteristic losses of functional groups such as the amino and carboxamide moieties.

Experimental Protocols

Synthesis of this compound

A plausible synthetic route to this compound can be adapted from general methods for the synthesis of pyrrole-2-carboxamides. One such approach involves the amidation of a suitable pyrrole-2-carboxylic acid precursor.

Workflow for a Potential Synthesis Route

Caption: A potential synthetic workflow for this compound.

Detailed Protocol (Hypothetical):

-

Activation of Pyrrole-2-carboxylic Acid: To a solution of pyrrole-2-carboxylic acid in an anhydrous aprotic solvent (e.g., dichloromethane or DMF), a suitable activating agent is added. This could be thionyl chloride to form the acid chloride, or a peptide coupling reagent system like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in combination with Hydroxybenzotriazole (HOBt). The reaction is typically carried out at 0 °C and then allowed to warm to room temperature.

-

Amination: The activated pyrrole-2-carboxylic acid derivative is then reacted with a source of the N-amino group, such as hydrazine hydrate or a protected form of hydrazine. This reaction is usually performed in the presence of a base (e.g., triethylamine or diisopropylethylamine) to neutralize any acid formed.

-

Work-up and Purification: After the reaction is complete, the mixture is worked up by washing with aqueous solutions to remove byproducts and unreacted reagents. The crude product is then purified, typically by recrystallization from a suitable solvent or by column chromatography on silica gel.

Purification and Analysis

-

Recrystallization: Purification of the final product can often be achieved by recrystallization. The choice of solvent will depend on the solubility of the compound and impurities.

-

High-Performance Liquid Chromatography (HPLC): HPLC is a powerful technique for assessing the purity of this compound and for monitoring the progress of its synthesis. A reversed-phase C18 column with a mobile phase consisting of a mixture of water (often with a modifier like formic acid or trifluoroacetic acid) and an organic solvent like acetonitrile or methanol would be a suitable starting point for method development.

Potential Biological Activity and Mechanism of Action

While direct studies on the biological activity of this compound are limited, the broader class of pyrrole-2-carboxamide derivatives has shown significant potential as therapeutic agents. These compounds are known to act as enzyme inhibitors, and their mechanism of action can be inferred from studies on structurally related molecules.

Potential Mechanisms of Action:

-

Enzyme Inhibition: Derivatives of pyrrole-2-carboxamide have been identified as potent inhibitors of various enzymes. For instance, certain derivatives have shown inhibitory activity against Mycobacterial Membrane Protein Large 3 (MmpL3), a crucial protein for mycolic acid transport in Mycobacterium tuberculosis.[4] This suggests a potential application as anti-tuberculosis agents. Other related compounds have been investigated as inhibitors of phosphodiesterase 4B (PDE4B), indicating a possible role in treating inflammatory diseases.[5]

Logical Relationship of Potential Biological Activity

Caption: Inferred mechanism of action for pyrrole-2-carboxamide derivatives.

Conclusion

This compound is a molecule with considerable potential for the development of novel therapeutics and functional materials. This guide has summarized its key chemical and physical properties, provided insights into its spectral characteristics, and outlined a plausible synthetic approach. The demonstrated biological activities of related pyrrole-2-carboxamide derivatives as enzyme inhibitors highlight promising avenues for future research and drug discovery efforts centered on this versatile chemical scaffold. Further detailed experimental studies are warranted to fully elucidate its properties and therapeutic potential.

References

- 1. This compound | C5H7N3O | CID 10419180 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound Properties, Uses, Safety, Synthesis & Supplier China | High-Quality Chemical Manufacturer [pipzine-chem.com]

- 3. chemscene.com [chemscene.com]

- 4. Design, Synthesis, and Biological Evaluation of Pyrrole-2-carboxamide Derivatives as Mycobacterial Membrane Protein Large 3 Inhibitors for Treating Drug-Resistant Tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Synthesis and SAR Studies of 1H-Pyrrolo[2,3-b]pyridine-2-carboxamides as Phosphodiesterase 4B (PDE4B) Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

Physicochemical Characteristics of 1-Amino-1H-pyrrole-2-carboxamide: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physicochemical characteristics of 1-Amino-1H-pyrrole-2-carboxamide, a molecule of interest in medicinal chemistry and drug development. The information presented herein is intended to support research and development efforts by providing key data points, experimental methodologies, and a conceptual framework for its potential applications.

Core Physicochemical Data

The following tables summarize the known and predicted physicochemical properties of this compound. This data is crucial for understanding its behavior in biological and chemical systems, guiding formulation development, and predicting its pharmacokinetic profile.

Table 1: General and Physical Properties

| Property | Value | Source |

| Molecular Formula | C₅H₇N₃O | [1][2][3] |

| Molecular Weight | 125.13 g/mol | [1][2][3] |

| CAS Number | 159326-69-9 | [2] |

| Appearance | Solid (usually white or off-white) | [1] |

| Melting Point | 199 - 201 °C | [1] |

| Boiling Point | Decomposes before boiling | [1] |

| Predicted Boiling Point | 425.897 °C | [3] |

| Predicted Density | 1.457 g/cm³ | [3] |

Table 2: Solubility and Partitioning

| Property | Value | Source |

| Water Solubility | Slightly soluble | [1] |

| Organic Solvent Solubility | Soluble in some polar organic solvents like DMSO | [1] |

| Computed logP | -0.6992 | |

| pKa | No commonly reported simple pKa value as it has multiple potentially acidic/basic sites. | [1] |

Table 3: Molecular Descriptors for Drug Discovery

| Descriptor | Value | Source |

| Topological Polar Surface Area (TPSA) | 74.04 Ų | |

| Hydrogen Bond Donors | 2 | |

| Hydrogen Bond Acceptors | 3 | |

| Rotatable Bonds | 1 | [3] |

| Predicted Refractive Index | 1.659 | [3] |

| Predicted Vapor Pressure | 0 mmHg at 25°C | [3] |

Experimental Protocols

Detailed experimental protocols are essential for the verification and expansion of the existing data on this compound. The following are generalized methodologies for key experiments.

Synthesis of this compound

General Procedure Outline:

-

N-Amination of a Pyrrole Derivative: A suitable pyrrole-2-carboxylate ester could be N-aminated using a reagent like hydroxylamine-O-sulfonic acid or a related aminating agent.

-

Amidation: The resulting 1-amino-1H-pyrrole-2-carboxylate ester can then be converted to the corresponding carboxamide. This can be achieved by direct reaction with ammonia or by hydrolysis of the ester to the carboxylic acid followed by coupling with ammonia using a standard peptide coupling reagent (e.g., EDC·HCl, HOBt).

References

An In-Depth Technical Guide to 1-Amino-1H-pyrrole-2-carboxamide

CAS Number: 159326-69-9

Prepared for: Researchers, Scientists, and Drug Development Professionals

Abstract

1-Amino-1H-pyrrole-2-carboxamide, registered under CAS number 159326-69-9, is a heterocyclic organic compound featuring a pyrrole core functionalized with both an amino and a carboxamide group. This molecule belongs to the broader class of pyrrole-2-carboxamides, a scaffold of significant interest in medicinal chemistry and drug discovery.[1][2] While detailed experimental data for this specific compound is limited in publicly available literature, the pyrrole-2-carboxamide core is a well-established pharmacophore present in numerous biologically active molecules with potential applications as antimicrobial and anticancer agents.[3][4] This technical guide provides a comprehensive overview of the known physicochemical properties of this compound, and explores the synthesis, biological activities, and mechanisms of action of the wider class of pyrrole-2-carboxamide derivatives to infer its potential applications and areas for future research.

Physicochemical Properties

The fundamental physicochemical properties of this compound are summarized in the table below. These values are primarily sourced from chemical supplier databases and computational models.[5][6]

| Property | Value | Source |

| CAS Number | 159326-69-9 | [5] |

| Molecular Formula | C₅H₇N₃O | [5] |

| Molecular Weight | 125.13 g/mol | [5] |

| IUPAC Name | 1-aminopyrrole-2-carboxamide | [6] |

| Synonyms | 1H-Pyrrole-2-carboxamide, 1-amino- | [5] |

| Appearance | Solid (predicted) | |

| Melting Point | Not reported | |

| Boiling Point | Not reported | |

| Solubility | Not reported | |

| Calculated LogP | -0.6992 | [5] |

| Topological Polar Surface Area (TPSA) | 74.04 Ų | [5] |

| Hydrogen Bond Donors | 2 | [5] |

| Hydrogen Bond Acceptors | 3 | [5] |

| Rotatable Bonds | 1 | [5] |

| SMILES | C1=CN(C(=C1)C(=O)N)N | [6] |

| InChI | InChI=1S/C5H7N3O/c6-5(9)4-2-1-3-8(4)7/h1-3H,7H2,(H2,6,9) | [6] |

Synthesis of Pyrrole-2-carboxamide Derivatives

General Experimental Protocol for Amide Coupling

The following is a representative protocol for the synthesis of pyrrole-2-carboxamide derivatives, which could be adapted for the synthesis of the title compound.

Materials:

-

Pyrrole-2-carboxylic acid derivative

-

Amine

-

Coupling agents (e.g., EDC·HCl, HOBt)

-

Base (e.g., triethylamine, DIPEA)

-

Anhydrous solvent (e.g., DMF, DCM)

Procedure:

-

Dissolve the pyrrole-2-carboxylic acid derivative in an anhydrous solvent under an inert atmosphere (e.g., nitrogen or argon).

-

Cool the reaction mixture to 0 °C in an ice bath.

-

Add the coupling agents (e.g., 1.2-1.5 equivalents of EDC·HCl and HOBt) to the solution and stir for 30 minutes.

-

Add the desired amine (1.0-1.2 equivalents) and the base (e.g., 2-3 equivalents of triethylamine or DIPEA) to the reaction mixture.

-

Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring the progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).

-

Wash the organic layer sequentially with a weak acid (e.g., 1M HCl), a weak base (e.g., saturated NaHCO₃ solution), and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel or by recrystallization to obtain the desired pyrrole-2-carboxamide.

This is a generalized protocol and the specific reagents, stoichiometry, and reaction conditions would need to be optimized for the synthesis of this compound.

Biological Activities of the Pyrrole-2-carboxamide Scaffold

The pyrrole-2-carboxamide moiety is a key structural feature in a variety of compounds with demonstrated biological activity. The potential therapeutic applications of this scaffold are broad, with significant research focused on its antimicrobial and anticancer properties.

Antimicrobial Activity

Derivatives of pyrrole-2-carboxamide have shown promising activity against a range of bacterial pathogens, including multidrug-resistant strains.

Mechanism of Action: A notable mechanism of action for some pyrrole-2-carboxamide derivatives is the inhibition of Mycobacterial Membrane Protein Large 3 (MmpL3).[7] MmpL3 is an essential transporter protein in Mycobacterium tuberculosis, responsible for the export of mycolic acids, which are crucial components of the mycobacterial cell wall. Inhibition of MmpL3 disrupts cell wall synthesis, leading to bacterial death.[7]

Quantitative Data for a Representative MmpL3 Inhibitor:

| Compound | Target | Assay | IC₅₀ / MIC | Organism |

| A substituted pyrrole-2-carboxamide derivative | MmpL3 | Microplate Alamar Blue Assay (MABA) | MIC < 0.016 μg/mL | Mycobacterium tuberculosis |

Note: This data is for a representative compound from the literature and not for this compound.[7]

Anticancer Activity

The pyrrole-2-carboxamide scaffold has also been explored for its potential as an anticancer agent. Certain derivatives have been shown to inhibit cancer cell proliferation through various mechanisms.

Mechanism of Action: One of the investigated mechanisms of action for anticancer pyrrole-based carboxamides is the inhibition of tubulin polymerization.[4] Microtubules are essential components of the cytoskeleton and the mitotic spindle, playing a critical role in cell division. By binding to the colchicine-binding site on tubulin, these compounds disrupt microtubule dynamics, leading to cell cycle arrest in the G2/M phase and subsequent apoptosis.[4]

Quantitative Data for a Representative Tubulin Inhibitor:

| Compound | Target | Cell Line | IC₅₀ |

| A novel pyrrole-based carboxamide | Tubulin | Epithelial Cancer Cell Lines | < 25 μM |

Note: This data is for a representative compound from the literature and not for this compound.[4]

Signaling Pathways and Experimental Workflows

Visual representations of the potential mechanism of action and a general experimental workflow for the evaluation of pyrrole-2-carboxamide derivatives are provided below.

Caption: Proposed mechanism of action for antimicrobial pyrrole-2-carboxamides targeting MmpL3.

Caption: General experimental workflow for the development of pyrrole-2-carboxamide-based therapeutics.

Conclusion and Future Directions

This compound is a small molecule with a chemically interesting structure that holds potential as a building block for the synthesis of novel therapeutic agents. While specific biological data for this compound is scarce in the current literature, the broader family of pyrrole-2-carboxamides has demonstrated significant promise, particularly in the fields of antimicrobial and anticancer research.

Future research efforts should focus on the following areas:

-

Development of a robust and scalable synthetic route for this compound to enable further investigation.

-

Comprehensive biological screening of the compound against a diverse panel of microbial strains and cancer cell lines to identify potential therapeutic applications.

-

Elucidation of the specific mechanism of action for any observed biological activity.

-

Structure-activity relationship (SAR) studies to design and synthesize more potent and selective derivatives.

The exploration of this compound and its derivatives represents a promising avenue for the discovery of new drugs to address unmet medical needs.

References

- 1. This compound Properties, Uses, Safety, Synthesis & Supplier China | High-Quality Chemical Manufacturer [pipzine-chem.com]

- 2. This compound|CAS 159326-69-9 [benchchem.com]

- 3. Unlocking the Potential of Pyrrole: Recent Advances in New Pyrrole-Containing Compounds with Antibacterial Potential - PMC [pmc.ncbi.nlm.nih.gov]

- 4. The Design, Synthesis, and Biological Activities of Pyrrole-Based Carboxamides: The Novel Tubulin Inhibitors Targeting the Colchicine-Binding Site - PMC [pmc.ncbi.nlm.nih.gov]

- 5. chemscene.com [chemscene.com]

- 6. This compound | C5H7N3O | CID 10419180 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. Design, Synthesis, and Biological Evaluation of Pyrrole-2-carboxamide Derivatives as Mycobacterial Membrane Protein Large 3 Inhibitors for Treating Drug-Resistant Tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 1-aminopyrrole-2-carboxamide

Abstract: This technical guide provides a comprehensive overview of 1-aminopyrrole-2-carboxamide, a heterocyclic compound of significant interest in medicinal chemistry and materials science. The document elucidates its chemical properties, provides detailed experimental protocols for its synthesis, and discusses its potential biological activities and mechanisms of action. This guide is intended for researchers, scientists, and professionals in the field of drug development and organic synthesis, offering a foundational understanding of this versatile chemical entity.

Nomenclature and Chemical Identity

The compound with the common name 1-Amino-1H-pyrrole-2-carboxamide is systematically named under IUPAC nomenclature.

Physicochemical and Computed Properties

The structural and physicochemical properties of 1-aminopyrrole-2-carboxamide are summarized below. These parameters are crucial for understanding its behavior in chemical reactions and biological systems.

| Property | Value | Source |

| Molecular Weight | 125.13 g/mol | [1][3][4] |

| Exact Mass | 125.058911855 Da | [1][4] |

| Topological Polar Surface Area (TPSA) | 74.04 Ų | [3] |

| LogP (octanol-water partition coefficient) | -0.6992 | [3] |

| Hydrogen Bond Donors | 2 | [3][4] |

| Hydrogen Bond Acceptors | 3 (PubChem), 2 (ECHEMI) | [3][4] |

| Rotatable Bonds | 1 | [3] |

| Refractive Index | 1.659 | [4] |

| Density | 1.457 g/cm³ | [4] |

| Boiling Point (Predicted) | 425.897 °C at 760 mmHg | [4] |

Synthesis and Experimental Protocols

The synthesis of 1-aminopyrrole-2-carboxamide can be approached through a multi-step process starting from pyrrole. The following is a representative synthetic protocol based on established organic chemistry principles for similar structures.[5]

General Synthesis Workflow

The logical flow for the synthesis involves the introduction of a carboxamide group at the C2 position of the pyrrole ring, followed by the amination of the pyrrole nitrogen.

Caption: General synthetic workflow for 1-aminopyrrole-2-carboxamide.

Detailed Experimental Protocol: Synthesis of 1-aminopyrrole-2-carboxamide

Objective: To synthesize 1-aminopyrrole-2-carboxamide from 1H-pyrrole-2-carboxamide.

Materials:

-

1H-pyrrole-2-carboxamide

-

Hydroxylamine-O-sulfonic acid

-

Potassium hydroxide (KOH)

-

Anhydrous Dimethylformamide (DMF)

-

Ethyl acetate

-

Brine solution

-

Anhydrous sodium sulfate

-

Round-bottom flask, magnetic stirrer, condenser, ice bath, separation funnel

Procedure:

-

Preparation: In a 250 mL round-bottom flask equipped with a magnetic stirrer, dissolve 1H-pyrrole-2-carboxamide (1 equivalent) in anhydrous DMF under an inert atmosphere (e.g., nitrogen or argon).

-

Deprotonation: Cool the solution in an ice bath to 0°C. Add powdered potassium hydroxide (1.1 equivalents) portion-wise while stirring. Continue stirring at 0°C for 30 minutes to form the potassium salt of the pyrrole.

-

N-Amination: In a separate flask, prepare a solution of hydroxylamine-O-sulfonic acid (1.2 equivalents) in DMF. Add this solution dropwise to the reaction mixture at 0°C.

-

Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 12-18 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Work-up: Once the reaction is complete, quench the mixture by slowly adding cold water. Transfer the mixture to a separation funnel and extract the product with ethyl acetate (3 x 50 mL).

-

Purification: Combine the organic layers and wash with brine solution. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude product.

-

Final Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of methanol in dichloromethane) to yield pure 1-aminopyrrole-2-carboxamide.

Safety Note: Handle all chemicals with appropriate personal protective equipment (PPE) in a well-ventilated fume hood. Hydroxylamine-O-sulfonic acid can be corrosive and is a potential irritant.

Biological Activity and Potential Applications

The pyrrole-2-carboxamide scaffold is a key pharmacophore in medicinal chemistry, recognized for its presence in various bioactive molecules.[2][6] Derivatives have shown a wide range of biological activities, including antibacterial, antifungal, antiviral, and antitumor effects.[5][6][7]

Antimicrobial and Antitubercular Potential

The pyrrole-2-carboxamide moiety is particularly notable for its role in the development of novel antitubercular agents.[6][8] Certain derivatives have been identified as potent inhibitors of Mycobacterial Membrane Protein Large 3 (MmpL3).[8] MmpL3 is an essential transporter protein in Mycobacterium tuberculosis, responsible for exporting mycolic acids, which are critical components of the mycobacterial cell wall.[8] Inhibition of MmpL3 disrupts cell wall synthesis, leading to bacterial death.[8]

Caption: Inhibition of MmpL3-mediated mycolic acid transport.

Protocol: Antimycobacterial Susceptibility Testing

The in vitro activity of compounds like 1-aminopyrrole-2-carboxamide against M. tuberculosis can be determined using methods such as the Microplate Alamar Blue Assay (MABA).[9]

Objective: To determine the Minimum Inhibitory Concentration (MIC) of a test compound against M. tuberculosis.

Materials:

-

M. tuberculosis H37Rv strain

-

Middlebrook 7H9 broth supplemented with OADC

-

Test compound (e.g., 1-aminopyrrole-2-carboxamide)

-

Reference drugs (e.g., Isoniazid, Rifampin)

-

Sterile 96-well microplates

-

Alamar Blue reagent

-

Sterile deionized water

Workflow:

Caption: Workflow for the Microplate Alamar Blue Assay (MABA).

Procedure:

-

Plate Preparation: Add sterile deionized water to the outer wells of a 96-well plate to prevent evaporation. Add 100 µL of Middlebrook 7H9 broth to the remaining wells.

-

Compound Dilution: A stock solution of the test compound is serially diluted across the plate. Wells with reference drugs and no drugs (growth control) are also prepared.

-

Inoculation: A standardized inoculum of M. tuberculosis H37Rv is added to each well.

-

Incubation: The plate is sealed and incubated at 37°C for 5-7 days.

-

Assay Development: After incubation, 20 µL of Alamar Blue reagent is added to each well. The plate is re-incubated for 24 hours.

-

Result Interpretation: A blue color in a well indicates a lack of bacterial growth (inhibition), while a pink color indicates growth. The MIC is defined as the lowest concentration of the compound that prevents the color change from blue to pink.[9]

Other Potential Applications

Beyond antimicrobial activity, the unique structure of 1-aminopyrrole-2-carboxamide makes it a valuable building block in other areas:

-

Neuroactive Compounds: Its structure may allow it to interact with targets in the central nervous system, opening avenues for research into treatments for neurodegenerative diseases.[5]

-

Materials Science: The compound can be used as a monomer or functional unit in the synthesis of advanced polymer materials, such as conductive polymers for use in organic electronics.[5]

References

- 1. This compound | C5H7N3O | CID 10419180 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound|CAS 159326-69-9 [benchchem.com]

- 3. chemscene.com [chemscene.com]

- 4. echemi.com [echemi.com]

- 5. This compound Properties, Uses, Safety, Synthesis & Supplier China | High-Quality Chemical Manufacturer [pipzine-chem.com]

- 6. Unlocking the Potential of Pyrrole: Recent Advances in New Pyrrole-Containing Compounds with Antibacterial Potential - PMC [pmc.ncbi.nlm.nih.gov]

- 7. scispace.com [scispace.com]

- 8. Design, Synthesis, and Biological Evaluation of Pyrrole-2-carboxamide Derivatives as Mycobacterial Membrane Protein Large 3 Inhibitors for Treating Drug-Resistant Tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]

- 9. vlifesciences.com [vlifesciences.com]

Molecular weight and formula of 1-Amino-1H-pyrrole-2-carboxamide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive technical overview of 1-Amino-1H-pyrrole-2-carboxamide, a heterocyclic organic compound of interest in medicinal chemistry and synthetic organic chemistry. The pyrrole-2-carboxamide scaffold is a key structural motif in various biologically active molecules. This guide summarizes the physicochemical properties, potential biological relevance, and synthetic methodologies related to this compound, aiming to serve as a foundational resource for research and development activities.

Compound Identification and Physicochemical Properties

This compound is a small molecule featuring a pyrrole ring N-aminated at position 1 and a carboxamide group at position 2. Its structure makes it a valuable building block for the synthesis of more complex heterocyclic systems and a potential pharmacophore in drug discovery.[1]

Table 1: Physicochemical Data for this compound

| Property | Value | Source |

| Molecular Formula | C₅H₇N₃O | [2][3][4] |

| Molecular Weight | 125.13 g/mol | [2][3][4] |

| IUPAC Name | 1-aminopyrrole-2-carboxamide | [2] |

| CAS Number | 159326-69-9 | [2][3] |

| Canonical SMILES | C1=CN(C(=C1)C(=O)N)N | [2] |

| InChI Key | WXHLTDFUEACLBE-UHFFFAOYSA-N | [2] |

| Appearance | Solid (usually white or off-white) | |

| Solubility | Slightly soluble in water; Soluble in DMSO | |

| Storage | 2-8°C, protect from light | [1][4] |

Biological and Medicinal Chemistry Context

The pyrrole-2-carboxamide scaffold is of significant interest in medicinal chemistry. While specific biological activities for this compound are not extensively documented in publicly available literature, the core structure is present in compounds investigated for various therapeutic applications. Its unique chemical structure allows for interaction with numerous biological targets, making it a valuable precursor for developing drugs with potential anti-cancer, antibacterial, and antiviral properties.

Inhibition of Mycobacterial MmpL3

A notable application of the pyrrole-2-carboxamide scaffold is in the development of inhibitors against Mycobacterial Membrane Protein Large 3 (MmpL3). MmpL3 is an essential transporter protein in Mycobacterium tuberculosis, responsible for exporting mycolic acids, which are crucial components of the bacterial cell wall. Inhibition of MmpL3 disrupts cell wall formation, leading to bacterial death. Several potent anti-tuberculosis agents based on the pyrrole-2-carboxamide structure have been designed to target this protein.

References

Spectroscopic and Structural Elucidation of 1-Amino-1H-pyrrole-2-carboxamide: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Amino-1H-pyrrole-2-carboxamide is a heterocyclic organic compound of interest in medicinal chemistry and drug discovery due to its unique structural motifs. The pyrrole-2-carboxamide scaffold is a key feature in a variety of biologically active molecules. A thorough understanding of the spectroscopic properties of this compound is essential for its identification, characterization, and the development of new synthetic methodologies.

Spectroscopic Data

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique for determining the structure of organic molecules. Predicted ¹H and ¹³C NMR data for this compound in a typical deuterated solvent like DMSO-d₆ are presented below. These predictions are based on established chemical shift models and data from analogous structures.

Table 1: Predicted ¹H NMR Data for this compound

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~7.0 - 7.5 | br s | 2H | -NH₂ (carboxamide) |

| ~6.8 | t | 1H | H-5 (pyrrole) |

| ~6.6 | dd | 1H | H-3 (pyrrole) |

| ~6.0 | dd | 1H | H-4 (pyrrole) |

| ~5.5 | s | 2H | -NH₂ (amino) |

Table 2: Predicted ¹³C NMR Data for this compound

| Chemical Shift (δ, ppm) | Assignment |

| ~165 | C=O (carboxamide) |

| ~125 | C-2 (pyrrole) |

| ~120 | C-5 (pyrrole) |

| ~110 | C-3 (pyrrole) |

| ~105 | C-4 (pyrrole) |

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The expected characteristic IR absorption bands for this compound are listed below.

Table 3: Expected IR Absorption Bands for this compound

| Frequency Range (cm⁻¹) | Vibration Type | Functional Group |

| 3400 - 3200 | N-H stretch | Amino (-NH₂) and Amide (-CONH₂) |

| 3150 - 3000 | C-H stretch | Aromatic (pyrrole ring) |

| ~1660 | C=O stretch | Amide I band |

| ~1600 | N-H bend | Amide II band |

| 1580 - 1400 | C=C and C-N stretch | Pyrrole ring |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. For this compound, the expected molecular ion peak and potential major fragments are outlined below.

Table 4: Expected Mass Spectrometry Data for this compound

| m/z | Interpretation |

| 125 | [M]⁺ (Molecular Ion) |

| 109 | [M - NH₂]⁺ |

| 81 | [M - CONH₂]⁺ |

| 67 | [C₄H₅N]⁺ |

Experimental Protocols

The following are detailed methodologies for the acquisition of spectroscopic data for this compound.

NMR Spectroscopy

-

Sample Preparation : Dissolve approximately 5-10 mg of the compound in 0.5-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃, or MeOD).

-

Instrumentation : Utilize a 400 MHz or higher field NMR spectrometer.

-

¹H NMR Acquisition :

-

Acquire a one-dimensional proton spectrum.

-

Typical parameters: 32-64 scans, a spectral width of -2 to 12 ppm, a relaxation delay of 1-2 seconds.

-

-

¹³C NMR Acquisition :

-

Acquire a one-dimensional carbon spectrum with proton decoupling.

-

Typical parameters: 1024 or more scans, a spectral width of 0 to 200 ppm, a relaxation delay of 2-5 seconds.

-

-

Data Processing : Process the raw data using appropriate software. This includes Fourier transformation, phase correction, baseline correction, and referencing the chemical shifts to the residual solvent peak or an internal standard (e.g., TMS).

IR Spectroscopy

-

Sample Preparation :

-

Solid State (KBr pellet) : Mix a small amount of the sample with dry potassium bromide (KBr) and press into a thin, transparent pellet.

-

Attenuated Total Reflectance (ATR) : Place a small amount of the solid sample directly onto the ATR crystal.

-

-

Instrumentation : Use a Fourier-transform infrared (FTIR) spectrometer.

-

Data Acquisition :

-

Record a background spectrum of the empty sample compartment or the clean ATR crystal.

-

Record the sample spectrum over a range of 4000 to 400 cm⁻¹.

-

Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

-

-

Data Processing : The software automatically subtracts the background spectrum from the sample spectrum to produce the final IR spectrum.

Mass Spectrometry

-

Sample Preparation : Dissolve a small amount of the sample in a suitable volatile solvent (e.g., methanol, acetonitrile).

-

Instrumentation : Employ a mass spectrometer with an appropriate ionization source, such as Electrospray Ionization (ESI) or Electron Impact (EI).

-

Data Acquisition :

-

ESI-MS : Infuse the sample solution directly into the ESI source. Acquire the mass spectrum in positive ion mode to observe the [M+H]⁺ ion.

-

EI-MS : Introduce the sample (if sufficiently volatile) into the ion source via a direct insertion probe or a gas chromatograph (GC).

-

-

Data Analysis : Analyze the resulting mass spectrum to identify the molecular ion peak and characteristic fragment ions. High-resolution mass spectrometry (HRMS) can be used to confirm the elemental composition.

Visualizations

The following diagram illustrates a general workflow for the spectroscopic analysis of a novel chemical compound.

Caption: Workflow for the synthesis, purification, and spectroscopic characterization of a chemical compound.

This guide provides a foundational understanding of the spectroscopic properties of this compound. The provided data and protocols are intended to support researchers in their efforts to synthesize, identify, and utilize this compound in further scientific endeavors.

References

A Technical Guide to the Biological Activity of the 1-Amino-1H-pyrrole-2-carboxamide Scaffold

For Researchers, Scientists, and Drug Development Professionals

The 1-Amino-1H-pyrrole-2-carboxamide scaffold is a promising heterocyclic structure in medicinal chemistry. Its unique chemical properties make it a valuable intermediate in the synthesis of novel therapeutic agents.[1][2] This technical guide provides a comprehensive overview of the biological activities associated with this scaffold and its derivatives, with a focus on anticancer, antimicrobial, and enzyme inhibitory properties. While specific quantitative data for the unsubstituted this compound is limited in publicly available literature, the extensive research on its derivatives highlights the significant potential of this core structure.

Anticancer Activity

Derivatives of the pyrrole-2-carboxamide scaffold have demonstrated significant potential as anticancer agents.[3][4] These compounds have been shown to exhibit cytotoxic effects against a variety of cancer cell lines and can interfere with critical cellular processes such as microtubule polymerization, a key target in cancer therapy.[3]

Quantitative Anticancer Activity Data

The following table summarizes the cytotoxic activities of various pyrrole-2-carboxamide derivatives against several human cancer cell lines. The data is presented as IC50 values, which represent the concentration of the compound required to inhibit the growth of 50% of the cancer cells.

| Compound Class | Cell Line | IC50 (µM) | Reference |

| Pyrrole-based Carboxamides | MDA-MB-231 (Breast) | <25 | [3] |

| Pyrrole-based Carboxamides | HCC1806 (Breast) | <25 | [3] |

| Pyrrole-based Carboxamides | H1299 (Lung) | <25 | [3] |

| Pyrrolo-imidazole derivatives | Pancreatic Cancer Cells | 0.062 - 0.063 | [4] |

| 2,4-dimethyl-1H-pyrrole-3-carboxamide derivatives | Various (NCI 60-cell line panel) | Not specified | [4] |

Signaling Pathways in Anticancer Activity

A common mechanism of action for anticancer agents is the induction of apoptosis, or programmed cell death. The following diagram illustrates a simplified intrinsic apoptosis signaling pathway that can be activated by cytotoxic compounds.

References

- 1. This compound Properties, Uses, Safety, Synthesis & Supplier China | High-Quality Chemical Manufacturer [pipzine-chem.com]

- 2. This compound|CAS 159326-69-9 [benchchem.com]

- 3. The Design, Synthesis, and Biological Activities of Pyrrole-Based Carboxamides: The Novel Tubulin Inhibitors Targeting the Colchicine-Binding Site - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

Potential Therapeutic Applications of Pyrrole-2-Carboxamide Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pyrrole-2-carboxamide derivatives represent a versatile class of heterocyclic compounds that have garnered significant attention in medicinal chemistry due to their broad spectrum of biological activities. This technical guide provides a comprehensive overview of the core therapeutic applications of these derivatives, focusing on their anticancer, anti-inflammatory, and antifungal properties. The information presented herein is intended to serve as a resource for researchers, scientists, and drug development professionals, offering insights into the mechanisms of action, experimental validation, and future potential of this promising chemical scaffold.

Anticancer Applications

Pyrrole-2-carboxamide derivatives have emerged as potent anticancer agents, primarily through their ability to inhibit key signaling pathways involved in tumor growth, proliferation, and angiogenesis. Notably, these compounds have shown inhibitory activity against Janus kinase 2 (JAK2) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2).

Mechanism of Action: JAK2/STAT3 and VEGF Signaling Pathway Inhibition

JAK2/STAT3 Signaling Pathway: The JAK/STAT signaling cascade is crucial for transmitting signals from cytokines and growth factors to the nucleus, regulating cellular processes like proliferation, differentiation, and apoptosis.[1] Dysregulation of this pathway is often implicated in various cancers. Certain pyrrole-2-carboxamide derivatives act as potent inhibitors of JAK2, a key tyrosine kinase in this pathway.[2][3][4] By inhibiting JAK2, these compounds prevent the phosphorylation and subsequent activation of Signal Transducer and Activator of Transcription 3 (STAT3). This, in turn, blocks the transcription of target genes essential for tumor cell survival and proliferation.[1]

VEGF Signaling Pathway: Angiogenesis, the formation of new blood vessels, is a critical process for tumor growth and metastasis. Vascular Endothelial Growth Factor (VEGF) and its receptor, VEGFR-2, are central players in this process.[5][6] Several pyrrole-2-carboxamide derivatives have been identified as inhibitors of VEGFR-2.[5][7][8] These compounds typically bind to the ATP-binding site of the VEGFR-2 kinase domain, preventing its autophosphorylation and downstream signaling. This leads to the inhibition of endothelial cell proliferation and migration, ultimately suppressing tumor-induced angiogenesis.[5]

Quantitative Data: Anticancer Activity

The anticancer efficacy of various pyrrole-2-carboxamide derivatives has been quantified through in vitro cell-based assays, with IC50 values indicating the concentration required to inhibit 50% of cancer cell growth.

| Compound Class | Target Cell Line | IC50 (µM) | Reference |

| Pyrrolo[1,2-b]pyridazine-3-carboxamides | JAK3 | <0.003 | [1] |

| Pyrrole-3-carboxamides | JAK2 | 0.002 | [3] |

| Pyrrole Carboxamide | JAK2 | 0.001 | [2] |

| Pyrrolo[1,2-b]pyridazine-3-carboxamide | JAK2 | 0.019 | [1] |

| Indolinone-pyrrole | VEGFR-2 | 0.01 - 0.1 | [9] |

| Pyrrole-fused heterocycles | VEGFR-2 | 0.24 - 0.48 | [5] |

| Pyrrolopyrimidine Derivatives | HT-29 (Colon Cancer) | 2.96 - 4.17 | [10] |

| Alkynylated Pyrrole Derivatives | U251 (Glioblastoma) | 2.29 | [11] |

| Alkynylated Pyrrole Derivatives | A549 (Lung Cancer) | 3.49 | [11] |

| Pyrrole-Indole Hybrids | T47D (Breast Cancer) | 2.4 | [12] |

| Carboxamide Derivatives | K-562 (Leukemia) | 0.33 - 0.61 | |

| Carboxamide Derivatives | HCT-116 (Colon Cancer) | 1.01 | |

| Acridine-Pyrrole-Thiazolidine Hybrids | Various Cancer Cell Lines | <10 | [13] |

Experimental Protocols

MTT Assay for Cytotoxicity in MCF-7 and HT-29 Cell Lines

This protocol outlines the determination of the cytotoxic effects of pyrrole-2-carboxamide derivatives on human breast adenocarcinoma (MCF-7) and colon carcinoma (HT-29) cell lines using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

-

Cell Seeding: Seed MCF-7 or HT-29 cells in a 96-well plate at a density of 1 x 10^4 cells/well and incubate for 24 hours.[3]

-

Compound Treatment: Treat the cells with various concentrations of the pyrrole-2-carboxamide derivatives and incubate for 72 hours.[3]

-

MTT Addition: After the incubation period, remove the medium and add 28 µL of a 2 mg/mL MTT solution to each well. Incubate for 1.5 hours at 37°C.[3]

-

Formazan Solubilization: Remove the MTT solution, and add 130 µL of DMSO to each well to dissolve the formazan crystals. Incubate for 15 minutes with shaking.[3]

-

Absorbance Measurement: Measure the absorbance at 492 nm using a microplate reader.[3]

Signaling Pathway and Experimental Workflow Diagrams

Anti-inflammatory Applications

Chronic inflammation is a hallmark of various diseases, and cyclooxygenase (COX) enzymes are key mediators of the inflammatory response. Pyrrole-2-carboxamide derivatives have demonstrated significant anti-inflammatory properties through the inhibition of COX enzymes.

Mechanism of Action: COX-1 and COX-2 Inhibition

Prostaglandins, which are pro-inflammatory lipid compounds, are synthesized from arachidonic acid by COX-1 and COX-2 enzymes. While COX-1 is constitutively expressed and plays a role in physiological functions, COX-2 is inducible and its expression is upregulated at sites of inflammation. Many non-steroidal anti-inflammatory drugs (NSAIDs) non-selectively inhibit both isoforms, which can lead to gastrointestinal side effects due to the inhibition of COX-1. Several pyrrole-2-carboxamide derivatives have been developed as selective COX-2 inhibitors, offering a more targeted anti-inflammatory effect with a potentially improved safety profile.

Quantitative Data: Anti-inflammatory Activity

The in vitro inhibitory activity of pyrrole-2-carboxamide derivatives against COX-1 and COX-2 has been determined, with IC50 values representing the concentration required for 50% inhibition of enzyme activity.

| Compound Class | Target | IC50 (µM) | Reference |

| Pyrrole-3-carboxamide | COX-2 | 0.0022 - 0.0095 | [4] |

| Pyrrole-cinnamate hybrid | COX-2 | 0.55 | [14] |

| Pyrrole derivative | COX-2 | 0.65 | [14] |

| Pyrrolizine-5-carboxamide | COX-2 | - | [15] |

| Pyrrole-acetic acid derivative | COX-2 | 5.8 |

Experimental Protocols

Ovine COX-2 Inhibitor Screening Assay

This protocol describes a method for screening pyrrole-2-carboxamide derivatives for their ability to inhibit ovine COX-2 activity.

-

Reagent Preparation: Prepare a reaction buffer (e.g., 100 mM Tris-HCl, pH 8.0), a solution of hematin, and a solution of L-epinephrine.

-

Enzyme Addition: In an Eppendorf tube, mix the buffer, hematin, and L-epinephrine. Add 0.2 µg of ovine COX-2 enzyme and incubate at room temperature for 2 minutes.[16]

-

Inhibitor Addition: Add the pyrrole-2-carboxamide derivative (dissolved in DMSO) to the enzyme solution and pre-incubate at 37°C for 10 minutes.[16]

-

Reaction Initiation: Initiate the reaction by adding arachidonic acid.

-

Product Quantification: After a specific reaction time, quantify the amount of prostaglandin E2 (PGE2) produced using a suitable method, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS).[16]

Experimental Workflow Diagram

Antifungal Applications

Fungal infections pose a significant threat to human health, and the emergence of drug-resistant strains necessitates the development of novel antifungal agents. Pyrrole-2-carboxamide derivatives have shown promising activity against a range of fungal pathogens.

Mechanism of Action: Succinate Dehydrogenase Inhibition

Succinate dehydrogenase (SDH), also known as complex II of the mitochondrial respiratory chain, is a crucial enzyme in both the tricarboxylic acid (TCA) cycle and the electron transport chain. It catalyzes the oxidation of succinate to fumarate. Several pyrrole-2-carboxamide derivatives act as inhibitors of fungal SDH.[17] By blocking the activity of this enzyme, these compounds disrupt cellular respiration and energy production, leading to fungal cell death.

Quantitative Data: Antifungal Activity

The minimum inhibitory concentration (MIC) is a common measure of the in vitro antifungal activity of a compound, representing the lowest concentration that prevents visible growth of a microorganism.

| Compound Class | Target Organism | MIC (µg/mL) | Reference |

| Pyrrole-2-carboxamide | Candida albicans | 25 - 100 | [11] |

| Pyrrole-2-carboxamide | Candida krusei | 25 | [11] |

| Pyrrole-2-carboxamide | Candida parapsilosis | 50 - 100 | [11] |

| Pyrrole-2-carboxamide | Candida tropicalis | 50 - 100 | [11] |

| Pyrrole-2-carboxamide | Candida glabrata | 50 - 100 | [11] |

| Pyrrole-2-carboxamide | Gram-negative bacteria | 1.02 - 6.35 | [18] |

| Sulfonamide-pyrrole | Fungi | - | [19] |

Experimental Protocols

Fungal Succinate Dehydrogenase Inhibition Assay

This protocol describes a method to assess the inhibitory effect of pyrrole-2-carboxamide derivatives on fungal succinate dehydrogenase activity.

-

Mitochondrial Fraction Isolation: Isolate the mitochondrial fraction from the target fungus.

-

Reaction Mixture Preparation: Prepare a reaction mixture containing an assay buffer, the isolated mitochondrial fraction, and a colorimetric indicator such as 2,6-dichlorophenolindophenol (DCPIP).[20]

-

Inhibitor Addition: Add varying concentrations of the pyrrole-2-carboxamide derivative to the reaction mixture.

-

Reaction Initiation: Initiate the reaction by adding succinate.[20]

-

Spectrophotometric Measurement: Measure the decrease in absorbance at 600 nm over time. The rate of color change is proportional to the SDH activity.[20]

Experimental Workflow Diagram

Synthesis of Pyrrole-2-Carboxamide Derivatives

A general and versatile method for the synthesis of N-substituted pyrrole-2-carboxamides involves the Paal-Knorr pyrrole synthesis followed by amide bond formation.

General Synthetic Protocol

-

Paal-Knorr Pyrrole Synthesis: The synthesis of the pyrrole ring can be achieved through the condensation of a 1,4-dicarbonyl compound (e.g., 2,5-dimethoxytetrahydrofuran) with a primary amine in the presence of an acid catalyst. This reaction provides the N-substituted pyrrole core.[12][19]

-

Amide Coupling: The resulting N-substituted pyrrole-2-carboxylic acid is then coupled with a desired amine using a coupling agent such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of a base like triethylamine (TEA) to yield the final pyrrole-2-carboxamide derivative.[18]

Conclusion

Pyrrole-2-carboxamide derivatives have demonstrated significant potential across a range of therapeutic areas, including oncology, inflammation, and infectious diseases. Their ability to selectively target key enzymes and signaling pathways, coupled with their synthetic tractability, makes them an attractive scaffold for further drug discovery and development efforts. The data and protocols presented in this technical guide provide a solid foundation for researchers to explore and expand upon the therapeutic applications of this versatile class of compounds. Future research should focus on optimizing the potency and selectivity of these derivatives, as well as evaluating their in vivo efficacy and safety profiles in relevant disease models.

References

- 1. researchgate.net [researchgate.net]

- 2. MTT assay protocol | Abcam [abcam.com]

- 3. MTT (Assay protocol [protocols.io]

- 4. Novel pyrrole carboxamide inhibitors of JAK2 as potential treatment of myeloproliferative disorders - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. texaschildrens.org [texaschildrens.org]

- 6. cdn.caymanchem.com [cdn.caymanchem.com]

- 7. New Series of VEGFR-2 Inhibitors and Apoptosis Enhancers: Design, Synthesis and Biological Evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 8. atcc.org [atcc.org]

- 9. ftb.com.hr [ftb.com.hr]

- 10. mdpi.com [mdpi.com]

- 11. researchgate.net [researchgate.net]

- 12. Pyrrole synthesis [organic-chemistry.org]

- 13. Design, Synthesis, and Biological Evaluation of Pyrrole-2-carboxamide Derivatives as Mycobacterial Membrane Protein Large 3 Inhibitors for Treating Drug-Resistant Tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Virtual Screening for Finding Novel COX-2 Inhibitors as Antitumor Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Mechanisms of Resistance to JAK2 Inhibitors in Myeloproliferative Neoplasms - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Measurement of cyclooxygenase inhibition using liquid chromatography-tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Pyrrole-3-carboxamides as potent and selective JAK2 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

- 19. mdpi.com [mdpi.com]

- 20. benchchem.com [benchchem.com]

The Role of 1-Amino-1H-pyrrole-2-carboxamide and its Derivatives in Medicinal Chemistry: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The pyrrole ring is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products and synthetic compounds with a wide array of biological activities. Among the vast family of pyrrole-containing molecules, the 1-Amino-1H-pyrrole-2-carboxamide core and its derivatives have emerged as a particularly promising class of compounds. Their unique structural features allow for diverse chemical modifications, leading to the development of potent and selective agents for various therapeutic targets. This technical guide provides an in-depth overview of the synthesis, biological activities, and mechanisms of action of this compound derivatives, with a focus on their applications in anticancer, antibacterial, and antiviral research.

Synthesis of Pyrrole-2-Carboxamide Derivatives

The synthesis of the pyrrole-2-carboxamide scaffold can be achieved through several established synthetic routes. A common strategy involves the initial construction of a substituted pyrrole ring, followed by the introduction or modification of the carboxamide group. The Paal-Knorr synthesis, for instance, is a widely used method for forming the pyrrole ring from a 1,4-dicarbonyl compound and an amine or ammonia.

Below is a generalized experimental workflow for the synthesis of a pyrrole-2-carboxamide derivative.

An In-depth Technical Guide to 1-Amino-1H-pyrrole-2-carboxamide: Discovery and History

Introduction

1-Amino-1H-pyrrole-2-carboxamide is a heterocyclic organic compound that has garnered significant interest in the fields of medicinal chemistry and drug development. Its unique structural framework, featuring a pyrrole ring N-aminated at the 1-position and a carboxamide group at the 2-position, renders it a valuable and versatile synthetic intermediate. This technical guide provides a comprehensive overview of the discovery, history, and key experimental data related to this compound, tailored for researchers, scientists, and professionals in drug development.

While a singular, seminal "discovery" of this compound is not prominently documented in scientific literature, its emergence is intrinsically linked to the broader exploration of pyrrole-based scaffolds in the quest for novel therapeutic agents. The compound is frequently cited as a crucial building block in the synthesis of more complex fused heterocyclic systems, particularly those with potential biological activity. Its history is therefore one of enabling the synthesis of a wide array of molecules with diverse pharmacological profiles.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below. This data is essential for its handling, characterization, and application in synthetic protocols.

| Property | Value | Reference |

| CAS Number | 159326-69-9 | |

| Molecular Formula | C₅H₇N₃O | |

| Molecular Weight | 125.13 g/mol | |

| Appearance | Off-white to light yellow solid | |

| Storage | 2-8°C, protect from light |

Synthetic Protocols

The synthesis of this compound is most commonly achieved through the N-amination of a suitable pyrrole-2-carboxamide precursor. The following section details a representative experimental protocol for its preparation.

General Synthesis of 1-Amino-1H-pyrrole-2-carboxamides

The synthesis of 1-Amino-1H-pyrrole-2-carboxamides can be achieved via the N-amination of pyrrole-2-carboxamides. A general workflow for this transformation is depicted below.[1]

Caption: General workflow for the N-amination of pyrrole-2-carboxamides.

A more detailed experimental protocol for the N-amination of pyrroles is described in the literature.[1] For instance, the N-amination of various pyrrole carboxamides can be realized in the presence of a quaternary ammonium salt and ammonium chloride in methyl tert-butyl ether (MTBE), followed by treatment with ammonia in methanol to yield the desired 1-amino-1H-pyrrole-2-carboxamides.[1]

Detailed Experimental Protocol (Representative):

-

Preparation of the N-aminating agent: The N-aminating reagent, such as chloramine (NH₂Cl) or O-(diphenylphosphinyl)hydroxylamine, is prepared or obtained commercially.

-

Reaction Setup: The starting pyrrole-2-carboxamide is dissolved in a suitable anhydrous solvent, such as methyl tert-butyl ether (MTBE) or dimethylformamide (DMF), under an inert atmosphere (e.g., nitrogen or argon).

-

N-amination: To the solution of the pyrrole precursor, the N-aminating agent is added portion-wise or dropwise at a controlled temperature, often at or below room temperature. The reaction mixture is then stirred for a period ranging from several hours to overnight, until the reaction is deemed complete by thin-layer chromatography (TLC) or other analytical methods.

-

Work-up and Isolation: Upon completion, the reaction is quenched, typically with an aqueous solution. The product is then extracted into an organic solvent. The organic layers are combined, washed, dried over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), and concentrated under reduced pressure.

-

Purification: The crude product is purified by a suitable method, such as column chromatography on silica gel or recrystallization, to afford the pure this compound.

Role in the Synthesis of Bioactive Molecules

The primary significance of this compound in the scientific literature is its role as a key intermediate in the synthesis of fused heterocyclic compounds. Notably, it is a precursor to pyrrolo[2,1-f][1][2][3]triazine derivatives. This class of compounds has been investigated for a range of biological activities, including as kinase inhibitors and antiviral agents.

The logical relationship for the utilization of this compound in the synthesis of pyrrolo[2,1-f][1][2][3]triazines is illustrated in the following diagram.

References

- 1. Synthetic strategies for pyrrolo[2,1-f][1,2,4]triazine: the parent moiety of antiviral drug remdesivir - PMC [pmc.ncbi.nlm.nih.gov]

- 2. PYRROLO[2,1-F][1,2,4]TRIAZINE-2,4-DIONE | 918538-04-2 [chemicalbook.com]

- 3. US8404694B2 - Aurora kinase modulators and method of use - Google Patents [patents.google.com]

Methodological & Application

Application Notes and Protocols for the Synthesis of 1-Amino-1H-pyrrole-2-carboxamide from Pyrrole

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and experimental protocols for the multi-step synthesis of 1-Amino-1H-pyrrole-2-carboxamide, a valuable heterocyclic compound for pharmaceutical and medicinal chemistry research. The synthesis commences with the N-amination of pyrrole using monochloramine, followed by the introduction of a formyl group at the C2 position via the Vilsmeier-Haack reaction. Subsequently, two potential routes for the conversion of the resulting 1-amino-1H-pyrrole-2-carbaldehyde to the target carboxamide are presented: 1) a two-step oxidation-amidation sequence, and 2) a one-step conversion via a Beckmann rearrangement of the corresponding oxime. This document includes detailed procedural steps, quantitative data summaries, and visual diagrams of the synthetic workflow and key reaction mechanisms.

Introduction

Pyrrole-2-carboxamide scaffolds are prevalent in a variety of biologically active molecules and natural products. The introduction of an amino group at the N1 position of the pyrrole ring can significantly modulate the compound's electronic properties and biological activity, making this compound a key building block in drug discovery. This protocol outlines a reliable synthetic pathway starting from commercially available pyrrole.

Overall Synthetic Workflow

The synthesis of this compound from pyrrole is a three-step process. The initial N-amination is followed by C2-formylation. The final step involves the conversion of the aldehyde functionality into a primary amide.

Figure 1: Overall synthetic workflow for this compound.

Experimental Protocols & Data

Step 1: Synthesis of 1-Aminopyrrole

This step involves the electrophilic N-amination of pyrrole. Monochloramine (NH₂Cl) has been identified as an excellent reagent for this transformation, providing high yields.[1][2]

Reaction Scheme: Pyrrole → 1-Aminopyrrole

Quantitative Data Summary

| Reactant | Reagent(s) | Base | Solvent | Temperature | Time | Yield (%) | Reference(s) |

| Pyrrole | Monochloramine (NH₂Cl) | Sodium Hydride (NaH) | DMF / Ether | Room Temp. | 1-2 h | 45-97 | [1][2] |

Experimental Protocol: N-Amination of Pyrrole

-

Preparation of Monochloramine Solution: An ethereal solution of monochloramine (approx. 0.15 M) is prepared according to established literature procedures. This reagent should be handled with care in a well-ventilated fume hood.

-

To a solution of pyrrole (1.0 eq) in anhydrous N,N-dimethylformamide (DMF, approx. 0.5 M), add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 eq) portion-wise at 0 °C under a nitrogen atmosphere.

-

Allow the reaction mixture to stir at room temperature for 45 minutes.

-

The freshly prepared monochloramine solution in ether (approx. 1.5 eq) is added via syringe while maintaining a nitrogen sparge.

-

The reaction is monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until completion (typically 1-2 hours).

-

Upon completion, the reaction is carefully quenched with a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃).

-

The mixture is diluted with water and extracted with diethyl ether (3x).

-

The combined organic layers are washed with brine, dried over anhydrous sodium sulfate (Na₂SO₄), filtered, and concentrated under reduced pressure to afford 1-aminopyrrole.

Mechanism: N-Amination

Figure 2: Mechanism of pyrrole N-amination with monochloramine.

Step 2: Synthesis of 1-Amino-1H-pyrrole-2-carbaldehyde

The Vilsmeier-Haack reaction is a reliable method for the formylation of electron-rich heterocycles like pyrrole at the C2 position.[3][4]

Reaction Scheme: 1-Aminopyrrole → 1-Amino-1H-pyrrole-2-carbaldehyde

Quantitative Data Summary

| Reactant | Reagent(s) | Solvent | Temperature | Time | Yield (%) | Reference(s) |

| 1-Aminopyrrole | POCl₃, DMF | Ethylene Dichloride | Reflux | 15 min | High (Typical) | [5] (analogous) |

Experimental Protocol: Vilsmeier-Haack Formylation

-

In a three-necked flask equipped with a stirrer, dropping funnel, and reflux condenser, place anhydrous N,N-dimethylformamide (DMF, 1.1 eq).

-

Cool the flask in an ice bath and add phosphorus oxychloride (POCl₃, 1.1 eq) dropwise, maintaining the internal temperature between 10-20 °C to form the Vilsmeier reagent.[5]

-

Remove the ice bath and stir the mixture for an additional 15 minutes.

-

Re-cool the mixture in an ice bath and add anhydrous ethylene dichloride.

-

A solution of 1-aminopyrrole (1.0 eq) in ethylene dichloride is added dropwise over 1 hour, keeping the temperature below 5 °C.

-

After the addition is complete, replace the ice bath with a heating mantle and reflux the mixture for 15 minutes.

-

Cool the mixture and add a solution of sodium acetate trihydrate (5.5 eq) in water.

-

Reflux the mixture again for 15 minutes with vigorous stirring.

-

After cooling, separate the organic layer. Extract the aqueous phase with ether (3x).

-

Combine the organic extracts, wash with saturated aqueous sodium carbonate solution, dry over anhydrous magnesium sulfate (MgSO₄), and concentrate under reduced pressure to yield the crude product.

-

Purify the product by column chromatography on silica gel.

Mechanism: Vilsmeier-Haack Reaction

Figure 3: Simplified mechanism of the Vilsmeier-Haack formylation.

Step 3: Synthesis of this compound

Two plausible synthetic routes are proposed for the conversion of the aldehyde to the final carboxamide product.

This route involves the selective oxidation of the aldehyde to a carboxylic acid, followed by a standard amidation reaction.

Reaction Scheme: 1-Amino-1H-pyrrole-2-carbaldehyde → 1-Amino-1H-pyrrole-2-carboxylic acid → this compound

Quantitative Data Summary (Route A)

| Step | Reactant | Reagent(s) | Solvent | Temperature | Yield (%) | Reference(s) |

| 3a (Oxidation) | 1-Amino-1H-pyrrole-2-carbaldehyde | NaClO₂, NaH₂PO₄, 2-methyl-2-butene | t-BuOH/H₂O | Room Temp. | Good (Typical) | General Pinnick Oxidation |

| 3b (Amidation) | 1-Amino-1H-pyrrole-2-carboxylic acid | HBTU, DIPEA, NH₄Cl | DMF | Room Temp. | Good to Excellent | [6] (analogous) |

Experimental Protocol: Route A

-

Step 3a: Pinnick Oxidation

-

Dissolve 1-amino-1H-pyrrole-2-carbaldehyde (1.0 eq) in a mixture of tert-butanol and water.

-

Add 2-methyl-2-butene (a chlorine scavenger, 5.0 eq).

-

In a separate flask, dissolve sodium chlorite (NaClO₂, 1.5 eq) and sodium dihydrogen phosphate (NaH₂PO₄, 1.5 eq) in water.

-

Add the aqueous solution dropwise to the aldehyde solution at room temperature.

-

Stir the reaction mixture until the starting material is consumed (monitor by TLC).

-

Quench the reaction with aqueous sodium sulfite solution.

-

Acidify the mixture with 1M HCl and extract the product with ethyl acetate.

-

Dry the organic layer over Na₂SO₄ and concentrate to yield 1-amino-1H-pyrrole-2-carboxylic acid.

-

-

Step 3b: Amidation

-

Dissolve 1-amino-1H-pyrrole-2-carboxylic acid (1.0 eq) in anhydrous DMF.

-

Add HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate, 1.2 eq) and N,N-Diisopropylethylamine (DIPEA, 3.0 eq).[6]

-

Stir the mixture for 10-15 minutes to activate the carboxylic acid.

-

Add ammonium chloride (NH₄Cl, 2.0 eq).

-

Stir the reaction at room temperature for 1-2 hours until completion (monitor by TLC).[6]

-

Dilute the reaction mixture with water and extract with ethyl acetate.

-

Wash the combined organic layers with saturated aqueous NaHCO₃ and brine.

-

Dry over Na₂SO₄, concentrate, and purify by column chromatography to obtain this compound.

-

This route offers a more direct conversion from the aldehyde via an oxime intermediate.

Reaction Scheme: 1-Amino-1H-pyrrole-2-carbaldehyde → 1-Amino-1H-pyrrole-2-carbaldehyde oxime → this compound

Quantitative Data Summary (Route B)

| Step | Reactant | Reagent(s) | Solvent | Temperature | Yield (%) | Reference(s) |

| 3a' (Oximation) | 1-Amino-1H-pyrrole-2-carbaldehyde | NH₂OH·HCl, Pyridine | Ethanol | Reflux | High (Typical) | General Oximation |

| 3b' (Rearrangement) | 1-Amino-1H-pyrrole-2-carbaldehyde oxime | Polyphosphoric acid (PPA) or TsCl | Dioxane | 80-100 °C | Moderate-Good | [7][8] (general) |

Experimental Protocol: Route B

-

Step 3a': Oxime Formation

-

To a solution of 1-amino-1H-pyrrole-2-carbaldehyde (1.0 eq) in ethanol, add hydroxylamine hydrochloride (NH₂OH·HCl, 1.2 eq) and pyridine (2.0 eq).

-

Reflux the mixture for 1-2 hours, monitoring by TLC.

-

Cool the reaction mixture and remove the solvent under reduced pressure.

-

Add water to the residue and extract with ethyl acetate.

-

Wash the organic layer with 1M HCl, saturated NaHCO₃, and brine.

-

Dry over Na₂SO₄ and concentrate to yield the oxime, which can often be used in the next step without further purification.

-

-

Step 3b': Beckmann Rearrangement

-

Add the crude 1-amino-1H-pyrrole-2-carbaldehyde oxime (1.0 eq) to pre-heated polyphosphoric acid (PPA) at 80-100 °C and stir for 30-60 minutes. Alternatively, treat the oxime with p-toluenesulfonyl chloride (TsCl) in pyridine.[8]

-

Monitor the reaction by TLC.

-

Cool the reaction mixture and pour it onto crushed ice.

-

Neutralize the solution with a saturated solution of sodium bicarbonate.

-

Extract the product with ethyl acetate (3x).

-

Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate.

-

Purify the crude product by column chromatography or recrystallization to afford this compound.

-

Mechanism: Beckmann Rearrangement

Figure 4: Simplified mechanism of the Beckmann rearrangement of an aldoxime.

Safety Precautions

-

All reactions should be performed in a well-ventilated fume hood.

-

Personal Protective Equipment (PPE), including safety glasses, lab coat, and gloves, must be worn at all times.

-

Sodium hydride (NaH) is a flammable solid and reacts violently with water. Handle with extreme care under an inert atmosphere.

-

Phosphorus oxychloride (POCl₃) is corrosive and reacts with moisture. Handle with caution.

-

Monochloramine is a toxic and potentially explosive reagent. It should be prepared and used in solution and not isolated.

-

Follow standard laboratory procedures for handling and disposing of all chemical reagents and solvents.

Characterization of this compound

The final product should be characterized using standard analytical techniques:

-

¹H and ¹³C NMR Spectroscopy: To confirm the chemical structure and purity.

-

Mass Spectrometry (MS): To determine the molecular weight.

-

Infrared (IR) Spectroscopy: To identify characteristic functional groups (e.g., N-H, C=O).

-

Melting Point: To assess purity.

Disclaimer: These protocols are intended for use by trained chemistry professionals in a laboratory setting. All procedures should be evaluated for safety and scalability by the end-user.

References

- 1. N-Amination of pyrrole and indole heterocycles with monochloramine (NH2Cl) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. N-Amination of pyrrole and indole heterocycles with monochloramine (NH2Cl) (2004) | John Hynes | 73 Citations [scispace.com]

- 3. Vilsmeier-Haack Reaction - Chemistry Steps [chemistrysteps.com]

- 4. Vilsmeier-Haack Reaction [organic-chemistry.org]

- 5. Organic Syntheses Procedure [orgsyn.org]

- 6. pubs.acs.org [pubs.acs.org]

- 7. masterorganicchemistry.com [masterorganicchemistry.com]

- 8. Beckmann rearrangement - Wikipedia [en.wikipedia.org]

Multi-step Synthesis Protocols for 1-Amino-1H-pyrrole-2-carboxamide: Application Notes and Protocols for Researchers

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the multi-step synthesis of 1-Amino-1H-pyrrole-2-carboxamide, a valuable building block in medicinal chemistry and drug discovery. The synthesis involves a two-step sequence commencing with the amidation of a pyrrole-2-carboxylate precursor, followed by N-amination of the resulting pyrrole-2-carboxamide.

Introduction

This compound and its derivatives are of significant interest in pharmaceutical research due to their potential as scaffolds for the development of novel therapeutic agents. The presence of the 1-amino group on the pyrrole ring offers a key vector for further chemical modification and diversification. This document outlines a reliable and reproducible synthetic route to access this important intermediate.

Overall Synthetic Scheme

The synthesis of this compound is achieved through the following two-step process:

Figure 1: Overall synthetic workflow for this compound.

Data Summary

The following table summarizes the key quantitative data for each step of the synthesis.

| Step | Reaction | Starting Material | Product | Reagents | Typical Yield |

| 1 | Amidation | Ethyl Pyrrole-2-carboxylate | Pyrrole-2-carboxamide | Aqueous Ammonia | High |

| 2 | N-Amination | Pyrrole-2-carboxamide | This compound | Monochloramine (NH₂Cl) | 45-97%[1] |

Experimental Protocols

Step 1: Synthesis of Pyrrole-2-carboxamide from Ethyl Pyrrole-2-carboxylate

This protocol describes the direct amidation of ethyl pyrrole-2-carboxylate using aqueous ammonia. This method is advantageous due to its simplicity and high yield.[2]

Materials:

-

Ethyl Pyrrole-2-carboxylate

-

Concentrated Aqueous Ammonia (28-30%)

-

Ethanol

-

Round-bottom flask

-

Reflux condenser

-

Stirring apparatus

-

Ice bath

-

Filtration apparatus (Büchner funnel)

-

Deionized water

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve ethyl pyrrole-2-carboxylate in a minimal amount of ethanol.

-

To this solution, add an excess of concentrated aqueous ammonia. A typical molar ratio of ammonia to ester is 10:1 or higher to drive the reaction to completion.

-

Heat the reaction mixture to reflux and maintain for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

After the reaction is complete, cool the mixture to room temperature and then further cool in an ice bath to precipitate the product.

-

Collect the precipitated solid by vacuum filtration using a Büchner funnel.

-

Wash the solid with cold deionized water to remove any remaining ammonia and salts.

-

Dry the product under vacuum to obtain pure pyrrole-2-carboxamide as a solid.

Expected Outcome: This procedure typically affords pyrrole-2-carboxamide in high yield as a white to off-white solid.

Step 2: N-Amination of Pyrrole-2-carboxamide using Monochloramine

This protocol details the N-amination of the synthesized pyrrole-2-carboxamide using a freshly prepared solution of monochloramine.[1]

Part A: Preparation of Monochloramine (NH₂Cl) Solution

Safety Precaution: Monochloramine is a toxic and unstable compound. This preparation should be carried out in a well-ventilated fume hood, and the solution should be used immediately without storage.

Materials:

-

Concentrated Aqueous Ammonia (28-30%)

-

Sodium Hypochlorite (NaOCl) solution (e.g., commercial bleach, concentration should be known)

-

Deionized water

-

Erlenmeyer flask

-

Stirring apparatus

-

Ice bath

Procedure:

-

In an Erlenmeyer flask, prepare a dilute solution of aqueous ammonia by adding a calculated amount of concentrated ammonia to cold deionized water. The final concentration should be in excess relative to the sodium hypochlorite.

-

Cool the ammonia solution in an ice bath with constant stirring.

-